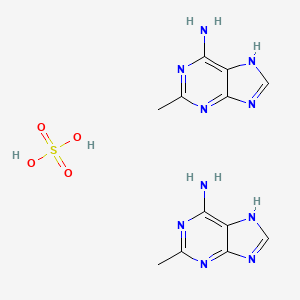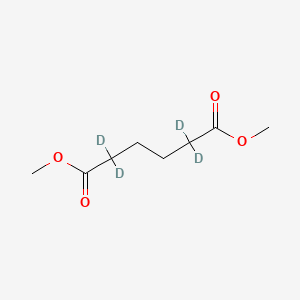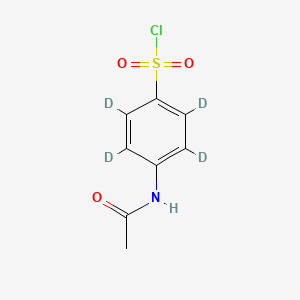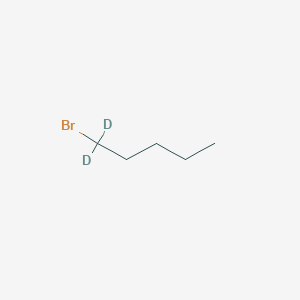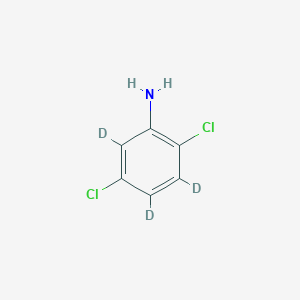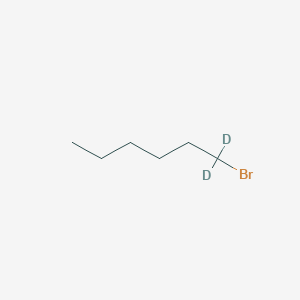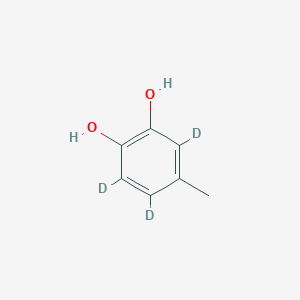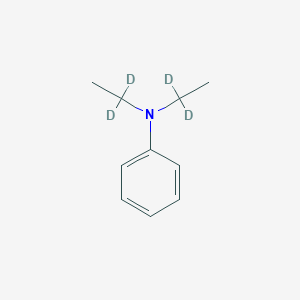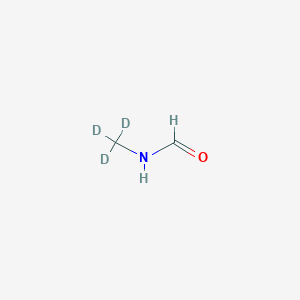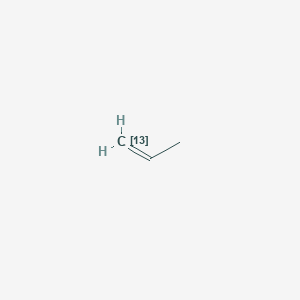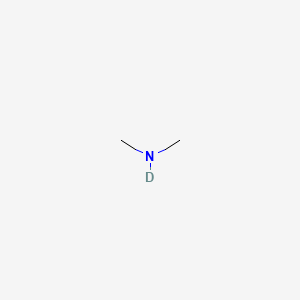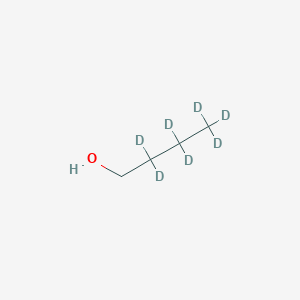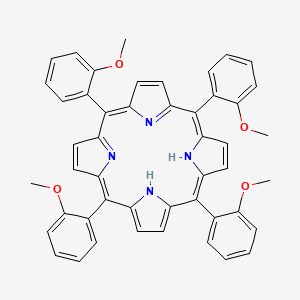
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin is a synthetic porphyrin compound Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the oxygen-carrying component of hemoglobin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with an aldehyde, such as 2-methoxybenzaldehyde, under acidic conditions. The reaction is often carried out in a solvent like dichloromethane or chloroform, with a catalyst such as trifluoroacetic acid or boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the porphyrin.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and more efficient purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert the porphyrin to its reduced forms, such as porphyrinogen.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of metalloporphyrins if metal ions are present, while substitution reactions can yield various functionalized porphyrins.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Porphyrins are studied for their role in biological systems, such as in the synthesis of heme and chlorophyll.
Medicine: This compound is investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: It is used in the development of sensors and materials for electronic applications due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin exerts its effects depends on its application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine: This compound has methoxy groups at the 4-position instead of the 2-position, which can affect its reactivity and applications.
5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin: The presence of electron-withdrawing pentafluorophenyl groups can significantly alter the electronic properties of the porphyrin.
5,10,15,20-Tetraphenylporphyrin: This is a simpler porphyrin with phenyl groups, often used as a reference compound in porphyrin chemistry.
Uniqueness
5,10,15,20-Tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin is unique due to the presence of methoxy groups at the 2-position, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are required, such as in catalysis and photodynamic therapy.
Propiedades
IUPAC Name |
5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N4O4/c1-53-41-17-9-5-13-29(41)45-33-21-23-35(49-33)46(30-14-6-10-18-42(30)54-2)37-25-27-39(51-37)48(32-16-8-12-20-44(32)56-4)40-28-26-38(52-40)47(36-24-22-34(45)50-36)31-15-7-11-19-43(31)55-3/h5-28,49-50H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCMJASKOUQMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7OC)C8=CC=CC=C8OC)C9=CC=CC=C9OC)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332892 |
Source


|
| Record name | 5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29114-94-1 |
Source


|
| Record name | 5,10,15,20-tetrakis(2-methoxyphenyl)-21,22-dihydroporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
